molecular formula C22H22N2O2 B5857611 2-[1-(4-benzylpiperazin-1-yl)ethylidene]-1H-indene-1,3(2H)-dione

2-[1-(4-benzylpiperazin-1-yl)ethylidene]-1H-indene-1,3(2H)-dione

Cat. No.: B5857611
M. Wt: 346.4 g/mol
InChI Key: KXCUORFRYALYLF-UHFFFAOYSA-N
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Description

2-[1-(4-benzylpiperazin-1-yl)ethylidene]-1H-indene-1,3(2H)-dione is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzylpiperazine moiety linked to an indene-dione framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-benzylpiperazin-1-yl)ethylidene]-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. One common approach is the condensation of 4-benzylpiperazine with an appropriate indene-dione precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. For instance, the reaction may be carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-benzylpiperazin-1-yl)ethylidene]-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The benzylpiperazine moiety allows for substitution reactions, where different substituents can be introduced using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[1-(4-benzylpiperazin-1-yl)ethylidene]-1H-indene-1,3(2H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in the treatment of neurological disorders and cancers.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[1-(4-benzylpiperazin-1-yl)ethylidene]-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. Additionally, the indene-dione framework may interact with enzymes or other proteins, influencing various biochemical pathways. These interactions can lead to changes in cellular processes, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-benzylpiperazin-1-yl)ethan-1-amine
  • 2-(4-benzylpiperazin-1-yl)pyridine-3-carbaldehyde
  • 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one

Uniqueness

Compared to similar compounds, 2-[1-(4-benzylpiperazin-1-yl)ethylidene]-1H-indene-1,3(2H)-dione stands out due to its unique combination of the benzylpiperazine and indene-dione moieties

Properties

IUPAC Name

2-[1-(4-benzylpiperazin-1-yl)ethylidene]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2/c1-16(20-21(25)18-9-5-6-10-19(18)22(20)26)24-13-11-23(12-14-24)15-17-7-3-2-4-8-17/h2-10H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXCUORFRYALYLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1C(=O)C2=CC=CC=C2C1=O)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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